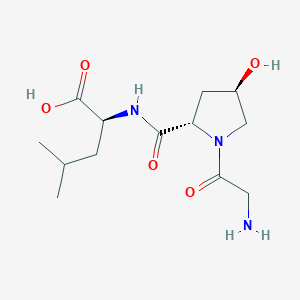

Glycyl-(4R)-4-hydroxy-L-prolyl-L-leucine

Description

Structure

3D Structure

Properties

CAS No. |

62147-13-1 |

|---|---|

Molecular Formula |

C13H23N3O5 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C13H23N3O5/c1-7(2)3-9(13(20)21)15-12(19)10-4-8(17)6-16(10)11(18)5-14/h7-10,17H,3-6,14H2,1-2H3,(H,15,19)(H,20,21)/t8-,9+,10+/m1/s1 |

InChI Key |

VXCFBYDRBOBANG-UTLUCORTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CN)O |

Origin of Product |

United States |

Structural and Conformational Analysis of Glycyl 4r 4 Hydroxy L Prolyl L Leucine

Stereochemistry and Chirality Considerations for (4R)-4-hydroxy-L-proline and L-Leucine

Chirality, or the "handedness" of molecules, is a fundamental concept in the structure of peptides. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. libretexts.orgyoutube.com Naturally occurring amino acids in proteins are almost exclusively in the L-configuration. libretexts.org

(4R)-4-hydroxy-L-proline (Hyp) is a derivative of proline and possesses two chiral centers at the alpha-carbon (Cα) and the gamma-carbon (Cγ). core.ac.uk The standard nomenclature specifies the configuration at both centers:

The L-configuration at the alpha-carbon is designated as (2S).

The trans-configuration of the hydroxyl group relative to the carboxyl group corresponds to a (4R) designation. caymanchem.com Therefore, the full stereochemical name for the naturally occurring isomer in collagen is (2S, 4R)-4-hydroxyproline. wikipedia.orgcaymanchem.com This specific stereochemistry is crucial for its biological role. wikipedia.org

L-Leucine (Leu) is an essential branched-chain amino acid with a single chiral center at its alpha-carbon. nih.govwikipedia.org Following the Cahn-Ingold-Prelog (CIP) priority rules, the L-configuration of leucine (B10760876) corresponds to an (S) absolute configuration. libretexts.orgquora.com Its isobutyl side chain is non-polar and contributes to hydrophobic interactions within peptide structures. wikipedia.org

| Amino Acid | Chiral Center(s) | Absolute Configuration | Key Structural Feature |

| Glycine (Gly) | None | Achiral | Simplest amino acid, provides conformational flexibility. |

| (4R)-4-hydroxy-L-proline (Hyp) | Cα, Cγ | (2S, 4R) | Pyrrolidine (B122466) ring with a hydroxyl group; restricts backbone rotation. |

| L-Leucine (Leu) | Cα | (S) | Isobutyl side chain; contributes to hydrophobic interactions. |

Peptide Bond Conformations and Rotational Isomerism

The peptide bond, which links amino acids together, is a rigid and planar unit due to the delocalization of electrons between the carbonyl oxygen and the amide nitrogen, giving it partial double-bond character. msu.eduyoutube.com This rigidity limits rotation around the C-N bond. However, rotation is possible around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds, and the conformation of the peptide backbone is defined by these dihedral angles.

A significant feature of peptides containing proline or its derivatives like hydroxyproline (B1673980) is the potential for cis-trans isomerism of the peptide bond preceding the imino acid. nih.govrsc.org

Trans conformation (ω ≈ 180°): The Cα atoms of the adjacent residues are on opposite sides of the peptide bond. This form is sterically favored and predominates for most peptide bonds.

Cis conformation (ω ≈ 0°): The Cα atoms are on the same side of the peptide bond. This form is generally less stable due to steric clashes.

| Peptide Bond | Dihedral Angle | Description | Typical Values |

| Gly-Hyp | ω (Omega) | Defines cis/trans isomerism. | ~180° (trans) or ~0° (cis) |

| Gly-Hyp | φ (Phi) | Rotation around the N-Cα bond of Hyp. | Restricted by the pyrrolidine ring (approx. -60° to -75°). wikipedia.org |

| Hyp-Leu | ψ (Psi) | Rotation around the Cα-C bond of Hyp. | Influenced by ring pucker and subsequent residue. |

| Hyp-Leu | ω (Omega) | Defines cis/trans isomerism. | Strongly favors trans (~180°). |

Influence of (4R)-4-hydroxy-L-proline on Local Secondary Structures

The incorporation of (4R)-4-hydroxy-L-proline imposes significant conformational constraints on a peptide chain. The cyclic nature of the pyrrolidine ring locks the backbone dihedral angle phi (φ) to a narrow range of values, typically around -60° to -75°. wikipedia.org This rigidity reduces the conformational entropy of the unfolded state, effectively pre-organizing the peptide into specific secondary structures. This pre-organization is a key factor in the stability of the structures discussed below.

The conformational restrictions imposed by hydroxyproline are instrumental in the formation of two important helical structures: the polyproline II (PPII) helix and the collagen triple helix. wikipedia.orgwikipedia.org

Polyproline II (PPII) Helix: This is a left-handed, extended helix with approximately three residues per turn. wikipedia.orgbiorxiv.org Unlike the more common alpha-helix, the PPII helix is not stabilized by internal hydrogen bonds; rather, it is stabilized by the steric repulsion of the pyrrolidine rings and is highly open to interaction with the solvent. wikipedia.org Peptides rich in proline and hydroxyproline readily adopt this conformation in aqueous solutions. biorxiv.orgnih.gov Glycosylation of the hydroxyproline residue has been shown to further enhance the stability of the PPII helix. nih.gov

Collagen-like Triple Helices: Collagen, the most abundant protein in animals, is characterized by its unique triple helix structure, formed by three parallel polypeptide chains. wikipedia.orgwisc.edu Each chain is a left-handed helix similar to the PPII type. These three chains then twist around each other to form a right-handed superhelix. wikipedia.org The stability of this triple helix is critically dependent on the presence of (4R)-4-hydroxy-L-proline at the Yaa position in the repeating Gly-Xaa-Yaa sequence. wikipedia.orgnih.gov

The stabilization provided by Hyp is not primarily due to hydrogen bonding from its hydroxyl group, but rather from a stereoelectronic effect. wikipedia.org The electronegative hydroxyl group influences the pucker of the pyrrolidine ring, favoring a Cγ-exo conformation. This pre-organizes the backbone dihedral angles into a conformation that is perfectly suited for the triple helix, thus greatly increasing its thermal stability compared to non-hydroxylated collagen. wisc.edunih.gov

| Feature | Polyproline II (PPII) Helix | Collagen Triple Helix |

| Structure | Single, left-handed helix. wikipedia.org | Right-handed superhelix of three left-handed helices. wikipedia.org |

| Residues per Turn | Approx. 3.0. wikipedia.org | Approx. 3.3. wikipedia.org |

| Key Residue(s) | Proline, Hydroxyproline. nih.gov | Gly-Xaa-Yaa repeats (X is often Pro, Y is often Hyp). wikipedia.org |

| Stabilization | Steric effects, solvent interactions. wikipedia.org | Inter-chain hydrogen bonds (Gly N-H to Xaa C=O), stereoelectronic effects of Hyp. wikipedia.org |

| Overall Nature | Extended, flexible. | Rigid, rope-like fibrous structure. |

Computational Chemistry Approaches for Conformational Sampling

Due to the inherent flexibility and multiple possible isomeric states of a tripeptide like Gly-Hyp-Leu, experimentally determining its full conformational landscape is challenging. Computational chemistry provides powerful tools to explore this landscape. nih.govmdpi.comnih.gov

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms in the peptide over time, allowing for the exploration of different conformations. By running simulations for extended periods (nanoseconds to microseconds), researchers can observe how the peptide folds and samples various low-energy states. researchgate.netacs.org

Monte Carlo (MC) Methods: MC methods generate new conformations by making random changes to the peptide's geometry (e.g., rotating bonds). mdpi.com Each new conformation is then accepted or rejected based on an energy criterion, which allows the simulation to overcome energy barriers and explore a wider range of the conformational space.

Quantum Mechanics (QM): For higher accuracy, the energies of conformations generated by MD or MC can be recalculated using QM methods like Density Functional Theory (DFT). nih.govresearchgate.net These methods provide a more precise understanding of the electronic structure and the relative stabilities of different conformers, including the subtle stereoelectronic effects that are crucial for hydroxyproline's function.

These computational approaches allow for the creation of a potential energy surface, mapping out the stable conformers and the energy barriers between them. nih.gov This provides invaluable insight into the preferred shapes of Gly-Hyp-Leu in solution, which is essential for understanding its interactions with biological targets. nih.govyoutube.com

Chemical Synthesis Methodologies for Glycyl 4r 4 Hydroxy L Prolyl L Leucine

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lcms.cz This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing after each reaction step. biosynth.com For the synthesis of Glycyl-(4R)-4-hydroxy-L-prolyl-L-leucine, the peptide chain would be assembled from the C-terminus to the N-terminus, starting with the attachment of L-leucine to the resin, followed by the sequential coupling of (4R)-4-hydroxy-L-proline and finally glycine (B1666218).

The success of SPPS hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others. biosynth.compeptide.com The two dominant strategies are Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. biosynth.comiris-biotech.de

Boc Strategy : The N-α-amino group is protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based ethers or esters, which are removed by strong acid (like hydrogen fluoride) during the final cleavage from the resin. biosynth.com

Fmoc Strategy : The N-α-amino group is protected by the base-labile Fmoc group. Side-chain protection is provided by acid-labile groups such as tert-butyl (tBu), which are removed simultaneously with cleavage from the resin by an acid like trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com

Protecting Groups for the Constituent Amino Acids:

Glycine : As the simplest amino acid, glycine's side chain is a single hydrogen atom, meaning it does not require side-chain protection. peptide.com However, its flexibility can sometimes lead to side reactions, such as diketopiperazine formation, especially in sequences with proline. iris-biotech.de

(4R)-4-hydroxy-L-proline : This residue contains a reactive secondary hydroxyl group on its side chain that must be protected to prevent O-acylation during synthesis. biosynth.com In the Fmoc strategy, a tert-butyl (tBu) ether is commonly used, while a benzyl (B1604629) (Bzl) ether is typical for the Boc strategy. biosynth.comcreative-peptides.com It is also possible to incorporate Fmoc-Hyp-OH with an unprotected hydroxyl group and subsequently modify it on the resin. nih.gov

L-Leucine : The isobutyl side chain of leucine (B10760876) is aliphatic and generally considered non-reactive, thus it typically does not require side-chain protection in either Boc or Fmoc strategies. peptide.com

The following table summarizes the common protecting groups used for each amino acid in the target tripeptide for both Fmoc and Boc SPPS strategies.

| Amino Acid | Functional Group | Fmoc Strategy Protecting Group | Boc Strategy Protecting Group |

| Glycine | α-Amino | Fmoc | Boc |

| Side Chain (H) | None | None | |

| (4R)-4-hydroxy-L-proline | α-Amino | Fmoc | Boc |

| Side Chain (-OH) | tBu (tert-Butyl) | Bzl (Benzyl) | |

| L-Leucine | α-Amino | Fmoc | Boc |

| Side Chain (Isobutyl) | None | None |

This table presents common protecting group strategies. The selection can be adapted based on specific reaction conditions and subsequent modification plans.

The formation of the peptide bond between a free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires activation of the carboxyl group. creative-peptides.com This is facilitated by coupling reagents.

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction efficiency and suppress racemization. americanpeptidesociety.org

Onium Salts : These are highly efficient and popular reagents. They are categorized as aminium/uronium salts like HBTU and TBTU, or phosphonium (B103445) salts like PyBOP and PyAOP. peptide.comsigmaaldrich.com Reagents like HATU, which form highly reactive OAt esters, are particularly effective for difficult couplings. sigmaaldrich.com

SPPS reactions are typically carried out in aprotic polar solvents, with dimethylformamide (DMF) being the most common. sigmaaldrich.com Each cycle of amino acid addition involves the deprotection of the N-α-amino group, washing, coupling the next protected amino acid using a coupling reagent, and a final wash step before proceeding to the next cycle. biosynth.com

| Coupling Reagent Class | Example Reagents | Key Characteristics |

| Carbodiimides | DCC, DIC | Cost-effective; often used with additives (e.g., HOBt) to reduce side reactions. americanpeptidesociety.org |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | High coupling efficiency; solutions are generally stable, making them ideal for automated synthesizers. sigmaaldrich.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for difficult sequences and cyclizations; can give cleaner reactions than uronium salts. peptide.comsigmaaldrich.com |

This table highlights major classes of coupling reagents used in peptide synthesis.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, or liquid-phase peptide synthesis (LPPS), predates SPPS and involves carrying out all reactions in solution. springernature.com Unlike SPPS, the product must be isolated and purified after each step, which can be laborious. gcwgandhinagar.com This method can be performed using a stepwise approach, adding one amino acid at a time, or through fragment condensation, where smaller, pre-synthesized peptide fragments are joined together.

For this compound, a stepwise synthesis would involve coupling a protected glycine to a protected (4R)-4-hydroxy-L-prolyl-L-leucine dipeptide. Research on similar hydroxyproline-containing dipeptides has demonstrated synthesis from protected amino acids using coupling reagents like DCC in solution, followed by deprotection via hydrogenation. researchgate.net While requiring more intensive purification, solution-phase methods can be advantageous for large-scale synthesis where the cost of solid-phase resins becomes a factor.

Chemo-enzymatic Synthesis Methods

Chemo-enzymatic peptide synthesis (CEPS) is an alternative approach that utilizes enzymes, such as proteases or lipases, to catalyze the formation of peptide bonds. nih.govqyaobio.com This method offers significant advantages, including high stereospecificity, which eliminates the risk of racemization, and the ability to work under mild reaction conditions (e.g., neutral pH, aqueous environments). nih.govgoogle.com This often reduces the need for extensive side-chain protection. nih.gov

The synthesis can be either equilibrium-controlled or kinetically controlled. qyaobio.com In a potential kinetically controlled approach for this tripeptide, an enzyme could catalyze the ligation of a Glycine C-terminal ester (the acyl donor) with the N-terminus of the dipeptide (4R)-4-hydroxy-L-prolyl-L-leucine. google.com While powerful, CEPS faces challenges such as the need for careful optimization of reaction conditions and potential difficulties in synthesizing longer or more complex peptide sequences. nih.govnih.gov

Purification Techniques for Synthetic Tripeptides

Regardless of the synthetic method used, the crude product is a mixture containing the target peptide along with impurities such as truncated or deletion sequences, or products of side reactions. gilson.comthermofisher.com Therefore, robust purification is essential to obtain a high-purity final product.

The most widely used and versatile method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czthermofisher.com

Principle : This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) modified with C8 or C18 alkyl chains). The peptides are then eluted by a mobile phase with an increasing concentration of an organic solvent, such as acetonitrile (B52724), in water. lcms.cz More hydrophobic peptides are retained longer on the column.

Additives : Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent. It protonates carboxyl groups and forms ion pairs with positively charged groups, which improves peak shape and separation efficiency. lcms.cz

Other chromatographic techniques can also be employed:

Flash Chromatography : A faster, lower-resolution technique that can be used for initial cleanup of the crude peptide before final polishing by HPLC. biotage.com

Ion-Exchange Chromatography (IEC) : Separates peptides based on their net charge. thermofisher.comnih.gov

Size-Exclusion Chromatography (SEC) : Separates molecules based on their size. thermofisher.comnih.gov

| Purification Technique | Principle of Separation | Primary Application for Tripeptides |

| RP-HPLC | Hydrophobicity | Primary method for high-resolution final purification. thermofisher.com |

| Flash Chromatography | Hydrophobicity | Rapid, large-scale initial purification of crude product. biotage.com |

| Ion-Exchange Chromatography | Net Charge | Polishing step or for peptides that are difficult to separate by RP-HPLC. nih.gov |

| Size-Exclusion Chromatography | Molecular Size | Removal of very large or very small impurities (e.g., polymers or salts). nih.gov |

This table summarizes common techniques for purifying synthetic peptides.

Molecular and Cellular Interactions of Glycyl 4r 4 Hydroxy L Prolyl L Leucine As a Model Compound

Interactions with Solvents and Hydration Behavior

The interaction of peptides with their solvent environment, particularly water, is fundamental to their structure and function. The hydration of peptides involves both specific hydrogen bonding between the peptide and water molecules and non-specific interactions with the surrounding water shell. nih.gov For proline-containing tripeptides like Glycyl-(4R)-4-hydroxy-L-prolyl-L-leucine, the presence of the pyrrolidine (B122466) ring of proline and the hydroxyl group of hydroxyproline (B1673980) significantly influences its hydration and conformational preferences. nih.govacs.org

Theoretical models suggest that the free energy of hydration, which includes terms for both specific and non-specific hydration, can alter the relative energies of different peptide conformations. nih.gov The inclusion of hydration effects in computational models leads to a better approximation of observed vicinal coupling constants, indicating a more accurate representation of the peptide's solution structure. nih.gov For proline-containing sequences, the free energy difference between the trans and cis conformers of the X-Pro peptide bond is influenced by the surrounding amino acid residues and the hydration state. acs.org The hydroxyl group of hydroxyproline, as in this compound, can participate in forming unique intra-strand water-mediated bridges, which can stabilize a pre-formed polyproline II helix in the unfolded state. nih.gov

Relevance as a Model Peptide for Studying Collagen Assembly and Stability

The repeating Gly-X-Y amino acid sequence is a hallmark of the collagen triple helix, a specialized protein motif essential for the structure of the extracellular matrix. nih.govnih.gov Peptides that mimic this sequence, known as collagen model peptides (CMPs), are invaluable tools for dissecting the forces that govern collagen assembly and stability. nih.govspringernature.com this compound, with its Gly-Hyp-Leu sequence (where Hyp is hydroxyproline), fits the Gly-X-Y pattern and can be used to understand the principles of collagen triple helix formation.

The stability of the collagen triple helix is significantly influenced by the amino acid residues in the X and Y positions. nih.gov The high content of proline and hydroxyproline residues is a key feature that promotes the adoption of a triple-helical conformation. nih.gov These model peptides have been successfully used in structural studies via X-ray crystallography and NMR spectroscopy, as well as in thermodynamic and kinetic analyses of collagen folding. nih.govpnas.org

The stability of the collagen triple helix is intricately linked to the identity and position of the imino acids, proline and hydroxyproline. The most frequently occurring triplet in collagen is Pro-Hyp-Gly. nih.govnih.gov Studies on host-guest peptides, which have a central variable sequence flanked by stable (Gly-Pro-Hyp)n repeats, have been instrumental in determining the propensity of different amino acids to stabilize the triple helix. nih.gov

The hydroxylation of proline to hydroxyproline (Hyp) at the Yaa position significantly enhances the thermal stability of the triple helix. wikipedia.org However, Hyp in the Xaa position is generally considered to be destabilizing. ohsu.edu The stabilization conferred by Hyp is not due to direct hydrogen bonding of its hydroxyl group but rather through stereoelectronic effects that favor the trans conformation of the peptide bond, which is crucial for triple helix formation. wikipedia.orgnih.gov The insertion of Pro-Hyp-Gly triplets into heterotrimeric collagen triple helices has been shown to increase the unfolding free energy by approximately 2.0 kcal mol-1 per triplet. nih.gov

The peptide Ac-(Gly-4(R)Hyp-4(R)Hyp)10-NH2 has been demonstrated to form a more stable triple helix than Ac-(Gly-Pro-4(R)Hyp)10-NH2. nih.gov This highlights the nuanced contributions of proline puckering and conformation to triple helix stability. nih.gov The crystal structure of H-(Gly-4(R)Hyp-4(R)Hyp)9-OH revealed that the 4(R)Hyp in the Xaa position adopts an "up" pucker, a feature distinct from other collagen structures, suggesting that the stability differences may arise from contributions in the unfolded state. nih.gov

Table 1: Influence of Imino Acid Content on Collagen Model Peptide Stability

| Peptide Sequence | Melting Temperature (Tm) | Stability Contribution | Reference |

|---|---|---|---|

| (Pro-Hyp-Gly)n | High | High imino acid content stabilizes the triple helix. | nih.gov |

| (Pro-Pro-Gly)10 | 320 µM for triple helix formation | Lower stability compared to (POG)10. | acs.org |

| (Pro-Hyp-Gly)10 | 4 µM for triple helix formation | Higher stability due to Hyp in the Y position. | acs.org |

| Ac-(Gly-4(R)Hyp-4(R)Hyp)10-NH2 | More stable than Ac-(Gly-Pro-4(R)Hyp)10-NH2 | Demonstrates the influence of Hyp in the X position. | nih.gov |

Interactions with Cellular Transport Systems (Drawing from Glycyl-L-leucine transport)

The absorption and cellular uptake of small peptides are critical physiological processes. The transport of di- and tripeptides across cellular membranes is primarily mediated by specific carrier proteins. mdpi.comresearchgate.net Drawing analogies from the well-studied transport of the dipeptide Glycyl-L-leucine, it is expected that this compound would also interact with these transport systems.

Studies on Glycyl-L-leucine transport in the rat small intestine have revealed that its uptake involves both hydrolysis into its constituent amino acids and transport of the intact dipeptide. nih.gov The transport of the intact peptide was found to be sodium-independent, whereas the uptake of the liberated free amino acids can be sodium-dependent. nih.gov Furthermore, research on monkey small intestine has identified two saturable transport processes for Glycyl-L-leucine with different affinities. nih.gov

The primary carriers responsible for the transport of di- and tripeptides are the peptide transporters of the POT (Proton-coupled Oligopeptide Transporter) or SLC15 family, which includes PEPT1 and PEPT2. mdpi.com These transporters facilitate the movement of a wide range of di- and tripeptides across the cell membrane, driven by an electrochemical proton gradient. mdpi.com PEPT1 is highly expressed in the small intestine, playing a crucial role in the absorption of dietary peptides, while PEPT2 is predominantly found in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate. mdpi.com

Evidence suggests that di- and tripeptides share a common uptake mechanism. nih.gov In vitro studies using hamster jejunum have shown that the uptake of a model tripeptide was inhibited by other di- and tripeptides, but not by free amino acids. nih.gov The influx of the dipeptide glycylsarcosine (B1347041) was competitively inhibited by the tripeptide glycylsarcosylsarcosine, indicating they share a single common carrier. nih.gov Therefore, it is highly probable that this compound is a substrate for these carrier-mediated transport systems.

Table 2: Characteristics of Peptide Transport Systems

| Transporter Family | Key Members | Driving Force | Substrates | Primary Location | Reference |

|---|---|---|---|---|---|

| POT/SLC15 | PEPT1, PEPT2 | Proton gradient | Di- and tripeptides | Small intestine (PEPT1), Kidneys (PEPT2) | mdpi.com |

| LAT | LAT1, LAT2 | Amino acid exchange | Amino acids, some di- and tripeptides | Various tissues | mdpi.com |

Role as a Substrate or Modulator in Enzymatic Assays

Small peptides can act as substrates for various enzymes, particularly peptidases, or as modulators of enzyme activity. nih.govrsc.org The peptide bonds in this compound are susceptible to hydrolysis by peptidases. For instance, studies on Glycyl-L-leucine have investigated its hydrolysis by particulate and cytosol fractions of the monkey small intestine, revealing that the cytosol enzyme is more susceptible to inhibition by various amino acids. nih.gov

Furthermore, small peptides can be designed as specific substrates for enzymatic assays to study enzyme kinetics and inhibition. rsc.org The unique structure of this compound, with its hydroxyproline residue, could make it a specific substrate for certain collagenases or other proteases involved in extracellular matrix turnover. The development of small molecule modulators that are substrate-selective is an emerging area of research, where a small molecule might inhibit an enzyme's activity on one substrate but not another. nih.gov This concept could be explored using this compound as a model substrate to identify selective inhibitors of peptidases.

Impact on Cell Metabolism and Signaling (General academic exploration)

Bioactive peptides, including tripeptides, can influence various cellular processes, including cell metabolism and signaling pathways. numberanalytics.comnih.govnih.gov While direct studies on this compound are limited, research on other tripeptides provides a framework for its potential biological activities.

Tripeptides have been shown to modulate key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are involved in inflammation, cell growth, and differentiation. numberanalytics.com For example, the tripeptide IRW (isoleucyl-arginyl-tryptophan) has been found to improve glucose tolerance and upregulate eNOS and nitric oxide, suggesting a role in vascular function. nih.gov Another tripeptide, LSW (leucyl-seryl-tryptophan), has been shown to protect vascular endothelial cells from inflammation by modulating TNFα receptors and upregulating SIRT1. mdpi.com

Moreover, some peptides have been found to influence metabolic processes. For instance, soy-derived peptides have been shown to enhance glucose uptake in hepatic cells by stimulating the Akt and AMPK pathways. mdpi.com The tripeptide Gly-3Hyp-4Hyp, found in human blood after collagen hydrolysate ingestion, has shown chemotactic activity on skin fibroblasts and promotes osteoblast differentiation, indicating its potential role in tissue repair and bone metabolism. nih.gov These examples suggest that this compound, upon cellular uptake, could potentially interact with intracellular targets to modulate metabolic and signaling cascades.

Influence on Fibroblast Proliferation and Extracellular Matrix Components (Drawing from Pro-Hyp and Hyp-Gly dipeptides)

The proliferation of fibroblasts and the synthesis of extracellular matrix (ECM) components are critical processes in tissue maintenance, repair, and regeneration. The dipeptides Pro-Hyp and Hyp-Gly, which can be considered model components of this compound, have been demonstrated to positively influence these cellular activities.

Fibroblasts, the primary cells responsible for producing the ECM, can be stimulated by these collagen-derived peptides. nih.govnih.gov Studies have shown that Pro-Hyp, in particular, acts as a low molecular weight growth-initiating factor for fibroblasts, especially those involved in wound healing. nih.govnih.gov This dipeptide has been found to trigger the growth of specific fibroblast populations, such as p75NTR-positive fibroblasts, which are crucial during the proliferative phase of tissue repair. nih.govnih.gov The stimulatory effect of Pro-Hyp on fibroblast proliferation has been observed at concentrations of 200 µM. nih.gov Similarly, the dipeptide Hyp-Gly has been reported to promote the growth of mouse primary fibroblasts when cultured on a collagen gel. nih.govmedchemexpress.comnih.gov

Beyond stimulating cell numbers, these dipeptides also modulate the production of key ECM components. Research has demonstrated that Pro-Hyp can enhance the synthesis of hyaluronic acid, a major glycosaminoglycan in the ECM, by upregulating the expression of hyaluronan synthase 2 (HAS2) in human dermal fibroblasts. nih.gov This effect contributes to skin moisture and elasticity. Furthermore, Pro-Hyp has been shown to increase the production of type I collagen, a foundational structural protein of the ECM. capes.gov.br The influence of these dipeptides on ECM production is a vital aspect of their role in tissue homeostasis and repair. capes.gov.brfrontiersin.org

The following table summarizes key research findings on the influence of Pro-Hyp and Hyp-Gly on fibroblast proliferation and ECM components.

| Dipeptide | Cell Type | Effect | Concentration | Key Findings |

| Pro-Hyp | Human Dermal Fibroblasts | Enhanced cell proliferation (1.5-fold) | 200 nmol/mL | Stimulated mitotic activity. nih.gov |

| Human Dermal Fibroblasts | Increased hyaluronic acid synthesis (3.8-fold) | 200 nmol/mL | Upregulated HAS2 mRNA levels. nih.gov | |

| Mouse Skin Fibroblasts | Triggered growth on collagen gel | 100 µM | Confirmed crucial role in fibroblast proliferation. nih.govcapes.gov.br | |

| p75NTR-positive Fibroblasts | Stimulated proliferation | 200 µM | Acted as a low molecular weight growth-initiating factor. nih.gov | |

| Hyp-Gly | Mouse Primary Fibroblasts | Promoted growth on collagen gel | Not specified | Has potential applications in improving skin by ingesting hydrolyzed collagen. nih.govmedchemexpress.comnih.govmedchemexpress.com |

| C2C12 Myoblasts | Induced myogenic differentiation | Not specified | Activated the PI3K/Akt/mTOR signaling pathway. |

Modulation of Amino Acid Pool Dynamics within Cells

The cellular uptake and subsequent metabolism of peptides like this compound can significantly impact the intracellular amino acid pool. Evidence from studies on Pro-Hyp and Hyp-Gly indicates that these peptides are transported into cells and then broken down, thereby enriching the intracellular supply of their constituent amino acids: proline, hydroxyproline, and glycine (B1666218).

The uptake of Pro-Hyp into tendon cells has been shown to be a carrier-mediated process. nih.gov This transport is an active process, as indicated by its significant decrease at lower temperatures. nih.gov Once inside the cell, these dipeptides are subject to intracellular peptidases, which hydrolyze the peptide bond, releasing the individual amino acids. This process directly contributes to the intracellular amino acid pool.

For instance, the degradation of Pro-Hyp would increase the intracellular concentrations of proline and hydroxyproline. Proline is a crucial amino acid for collagen synthesis, and its availability can be a rate-limiting factor. nih.gov Therefore, by delivering proline directly into the cell, these peptides can support the synthesis of new collagen and other proline-containing proteins. nih.gov Similarly, the breakdown of Hyp-Gly would supply hydroxyproline and glycine. Glycine is another major component of collagen, constituting about one-third of its amino acid residues.

While direct quantification of the changes in the entire amino acid pool following the uptake of this compound is not available, the metabolic fate of related dipeptides strongly suggests a direct contribution to the intracellular reserves of glycine, proline, and hydroxyproline. This enrichment of the amino acid pool is a fundamental mechanism through which these collagen-derived peptides can exert their biological effects, such as promoting fibroblast proliferation and ECM synthesis. Studies on the metabolism of radiolabeled Pro-Hyp have shown that it is incorporated into cells and further metabolized into other molecules, although the exact metabolites were not fully identified. nih.gov

The table below outlines the inferred modulation of the intracellular amino acid pool based on the metabolism of Pro-Hyp and Hyp-Gly.

| Peptide/Dipeptide | Inferred Cellular Action | Impact on Intracellular Amino Acid Pool |

| This compound | Intracellular hydrolysis | Increase in Glycine, (4R)-4-hydroxy-L-proline, and L-leucine |

| Pro-Hyp | Carrier-mediated uptake and intracellular hydrolysis | Increase in Proline and Hydroxyproline nih.gov |

| Hyp-Gly | Cellular uptake and intracellular hydrolysis | Increase in Hydroxyproline and Glycine |

Advanced Analytical and Spectroscopic Characterization of Glycyl 4r 4 Hydroxy L Prolyl L Leucine

Mass Spectrometry (MS) Techniques for Peptide Identification and Quantification

Mass spectrometry stands as a cornerstone technique for the analysis of peptides, offering high sensitivity and specificity for both identification and quantification. spectralservice.denih.gov For Glycyl-(4R)-4-hydroxy-L-prolyl-L-leucine, a combination of high-resolution mass spectrometry and tandem mass spectrometry is essential for definitive characterization.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. The theoretical monoisotopic mass of this tripeptide (C₁₃H₂₃N₃O₅) can be calculated with a high degree of precision. This precise mass measurement, typically within a few parts per million (ppm) of the theoretical value, allows for the confident identification of the peptide and helps to distinguish it from other molecules with similar nominal masses. nih.gov Modern HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide the necessary resolving power and mass accuracy for this purpose. The high resolution is also advantageous in complex biological matrices where it can separate the peptide signal from interfering background ions.

Table 1: Theoretical Monoisotopic Mass of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₃N₃O₅ |

| Monoisotopic Mass | 301.1638 Da |

| Average Mass | 301.339 g/mol |

Note: These values are calculated based on the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of this compound. In an MS/MS experiment, the protonated molecule (precursor ion) is isolated and subjected to collision-induced dissociation (CID) or other fragmentation techniques. researchgate.net This process breaks the peptide bonds at predictable locations, generating a series of product ions.

The primary fragmentation pathways for peptides result in b- and y-type ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass-to-charge (m/z) differences between the peaks in the MS/MS spectrum, the sequence of amino acids can be deduced. For this compound, the expected fragmentation would yield specific b and y ions that confirm the Gly-Hyp-Leu sequence. The presence of the hydroxyproline (B1673980) residue can be confirmed by a characteristic mass difference in the fragment ions.

Table 2: Predicted Major Fragment Ions (b and y ions) for this compound in MS/MS

| Fragment Ion | Sequence | Theoretical m/z (monoisotopic) |

| b₁ | Gly | 58.0293 |

| b₂ | Gly-Hyp | 171.0719 |

| y₁ | Leu | 132.0970 |

| y₂ | Hyp-Leu | 245.1396 |

Note: These are predicted values for singly charged ions and serve as a guide for spectral interpretation. The actual observed spectrum may contain other fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of peptides in solution. nih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign the proton (¹H) and carbon (¹³C) chemical shifts of this compound.

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the types of protons present. The chemical shifts of the amide (NH), alpha-carbon (CαH), and side-chain protons are characteristic of the amino acid residues. spectralservice.de

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the peptide. The carbonyl carbons of the peptide bonds and the C-terminus appear in the downfield region (around 170-180 ppm), while the alpha- and side-chain carbons resonate at higher fields. spectralservice.demdpi.com

2D NMR: Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.

COSY and TOCSY experiments establish through-bond proton-proton connectivities within each amino acid residue, allowing for the identification of the spin systems of Glycine (B1666218), Hydroxyproline, and Leucine (B10760876).

HSQC correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C resonances. bmrb.io

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the sequence of the amino acids by observing correlations between the amide proton of one residue and the alpha-carbon or carbonyl carbon of the preceding residue.

Table 3: Estimated ¹H and ¹³C Chemical Shifts (ppm) for this compound in D₂O

| Residue | Atom | Estimated ¹H Shift (ppm) | Estimated ¹³C Shift (ppm) |

| Glycine | α-CH₂ | ~3.8 | ~43 |

| C=O | - | ~172 | |

| Hydroxyproline | α-CH | ~4.5 | ~60 |

| β-CH₂ | ~2.1, ~2.3 | ~38 | |

| γ-CH(OH) | ~4.5 | ~70 | |

| δ-CH₂ | ~3.6, ~3.7 | ~55 | |

| C=O | - | ~175 | |

| Leucine | α-CH | ~4.2 | ~53 |

| β-CH₂ | ~1.6 | ~42 | |

| γ-CH | ~1.7 | ~25 | |

| δ-CH₃ | ~0.9 | ~22, ~23 | |

| C=O | - | ~178 |

Note: These are estimated values based on data for individual amino acids and related peptides. nih.govchemicalbook.comnih.gov Actual values can vary depending on solvent, pH, and temperature.

NMR spectroscopy is uniquely suited to investigate the conformational preferences of this compound in solution. nih.govnih.gov Key NMR parameters used for this purpose include:

Nuclear Overhauser Effect (NOE): Through-space interactions between protons that are close in space (typically < 5 Å) give rise to NOE signals. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to detect these interactions. The pattern of NOEs, particularly between adjacent residues, provides crucial distance restraints for determining the peptide's three-dimensional structure.

³J-Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the alpha-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ via the Karplus equation. This information helps to define the backbone conformation.

Chemical Shift Index (CSI): The deviation of observed ¹Hα and ¹³Cα chemical shifts from random coil values can indicate the presence of secondary structure elements, although for a short peptide like this, a high degree of flexibility is expected.

Proline Ring Pucker: The conformation of the 4-hydroxyproline (B1632879) ring can be determined by analyzing the ¹H-¹H coupling constants within the proline spin system and the ¹³C chemical shifts of the β and γ carbons. mdpi.com The presence of the hydroxyl group influences the puckering of the five-membered ring.

Chromatography Techniques

Chromatographic methods are fundamental for the purification and analysis of this compound, ensuring the sample is free from impurities before detailed spectroscopic analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for peptide analysis and purification. The peptide is separated based on its hydrophobicity. Using a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid), this compound can be efficiently separated from more or less hydrophobic impurities.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be used to remove aggregates or very large or small impurities from the peptide sample.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. Depending on the pH of the mobile phase, this compound will have a specific charge, allowing for its separation from peptides with different charge characteristics.

Table 4: Summary of Analytical Techniques and Their Applications

| Technique | Application |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition confirmation. |

| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence verification through fragmentation analysis. |

| ¹H, ¹³C, and 2D NMR Spectroscopy | Unambiguous assignment of all proton and carbon signals and confirmation of amino acid composition. |

| Conformational NMR Analysis (NOE, J-coupling) | Elucidation of the three-dimensional structure and conformational preferences in solution. |

| Reversed-Phase HPLC (RP-HPLC) | Primary method for purity assessment and purification based on hydrophobicity. |

| Size-Exclusion Chromatography (SEC) | Removal of aggregates and size-based impurities. |

| Ion-Exchange Chromatography (IEC) | Purification based on the net charge of the peptide. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. mtoz-biolabs.comnih.gov For this compound, HPLC is crucial for assessing its purity by separating the target peptide from any by-products of synthesis or degradation.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most prevalent mode for peptide purity analysis. mtoz-biolabs.com This method separates molecules based on their hydrophobicity. The peptide is introduced into a column packed with a non-polar stationary phase (e.g., C18-bonded silica) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA). mtoz-biolabs.comcreative-proteomics.com The hydrophobicity of this compound, influenced by its amino acid composition, governs its retention time on the column, allowing for its separation from impurities. mtoz-biolabs.com

A pure peptide should ideally present as a single, sharp peak in the resulting chromatogram. creative-proteomics.com The presence of additional peaks indicates impurities. creative-proteomics.com Quantification is achieved by integrating the peak area, and purity is expressed as the percentage of the main peak's area relative to the total area of all peaks. Detection is commonly performed using UV absorbance, typically at a wavelength of 220 nm where the peptide bond absorbs strongly. creative-proteomics.com HPLC methods offer high resolution, sensitivity, and excellent reproducibility, making them suitable for quality control. mtoz-biolabs.com The combination of HPLC with mass spectrometry (HPLC-MS/MS) can further be used to identify collagen types and specific peptide sequences in complex mixtures. nih.govnatureblink.comresearchgate.net

Table 1: Typical RP-HPLC Parameters for Peptide Purity Analysis This interactive table provides representative conditions for the HPLC analysis of collagen-like peptides.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size | The non-polar stationary phase for reversed-phase separation. creative-proteomics.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier; increasing its concentration elutes more hydrophobic compounds. |

| Gradient | Linear gradient, e.g., 5% to 60% Mobile Phase B over 30 min | Gradually increases the mobile phase's eluting strength to separate peptides with varying hydrophobicities. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase passes through the column. |

| Detection | UV Absorbance at 220 nm | Wavelength at which the peptide backbone strongly absorbs light, allowing for detection. creative-proteomics.com |

| Column Temperature | 25-40 °C | Temperature can affect retention times and peak shapes. nih.gov |

Chiral Chromatography for Stereoisomer Analysis

The separation of stereoisomers is critical in peptide analysis due to their potentially different biological activities and conformational properties. dntb.gov.uaresearchgate.net this compound possesses three chiral centers: the α-carbons of the L-proline and L-leucine residues and the 4th carbon of the hydroxyproline ring. Chiral chromatography is essential to distinguish the desired (4R) isomer from other diastereomers, such as those containing (4S)-hydroxyproline, D-proline, or D-leucine, which may arise during synthesis.

Detailed Research Findings: HPLC is the predominant method for separating peptide diastereomers. dntb.gov.uaresearchgate.net This can be achieved using two main strategies. The first involves derivatizing the peptide with a chiral agent to form diastereomers that can then be separated on a standard achiral column. The second, more direct approach utilizes a chiral stationary phase (CSP). nih.gov These CSPs create a chiral environment where stereoisomers interact differently, leading to different retention times and thus, separation.

Several types of CSPs are effective for peptide separations. Macrocyclic glycopeptide-based columns, such as those with teicoplanin or ristocetin (B1679390) A (e.g., CHIROBIOTIC T), have shown unique selectivity for underivatized amino acids and small peptides. Another class of CSPs are the zwitterionic cinchona alkaloid-derived phases (e.g., CHIRALPAK ZWIX), which have successfully resolved enantiomers and diastereomers of di- and tripeptides. chiraltech.com The choice of mobile phase, typically polar organic or polar ionic modes, is crucial for achieving optimal separation on these columns. The ability to resolve such closely related isomers is vital for ensuring the stereochemical purity of this compound.

Table 2: Common Chiral Stationary Phases (CSPs) for Peptide Stereoisomer Analysis This interactive table lists examples of CSPs used in chiral chromatography for resolving peptide isomers.

| Chiral Stationary Phase (CSP) Type | Example | Mechanism of Separation | Typical Analytes |

|---|---|---|---|

| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin-based) | Multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance within chiral cavities. | Underivatized amino acids, small peptides, N-derivatized amino acids. |

| Zwitterionic | CHIRALPAK ZWIX(+) / ZWIX(-) | Based on cinchona alkaloids, incorporates both weak anionic and strong cationic sites for double ion-pairing interactions. chiraltech.com | Amino acids, di- and tripeptides. chiraltech.com |

| Crown Ether | Chiral Crown Ether Phases | Forms inclusion complexes with the primary amino groups of amino acids and peptides. | Amino acids and peptides with a primary amine. |

| Ligand Exchange | Metal complex (e.g., Cu²⁺) with a chiral ligand | Formation of transient diastereomeric metal complexes with the analyte. | Amino acids. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, particularly the peptide backbone. For this compound, CD spectroscopy can provide insights into its conformational preferences, which are expected to be related to the polyproline II (PPII) helix characteristic of collagen.

Detailed Research Findings: Collagen and collagen-like peptides exhibit a distinctive CD spectrum that is indicative of their unique triple-helical structure. nih.gov This spectrum is characterized by a positive peak between 220 and 225 nm and a strong negative peak around 195-200 nm. researchgate.netresearchgate.net While the tripeptide this compound is too short to form a stable triple helix on its own, its CD spectrum would be expected to show features of a polyproline II (PPII) type conformation, which is the structure adopted by individual collagen strands. news-medical.net

Furthermore, CD spectroscopy is highly sensitive to changes in conformation. Thermal denaturation studies, where the CD signal at a specific wavelength (e.g., 225 nm) is monitored as a function of temperature, can be used to assess the stability of the peptide's structure. nih.gov This is particularly relevant when this tripeptide is incorporated into longer, triple-helix-forming collagen-mimetic peptides. The technique can also be used to monitor the process of collagen fibrillogenesis in real-time. nih.govrutgers.edu

Table 3: Characteristic CD Spectral Features for Collagen-Like Peptides This interactive table summarizes the key spectral features observed in the CD analysis of collagenous peptides.

| Spectral Feature | Wavelength Range (nm) | Ellipticity | Associated Conformation |

|---|---|---|---|

| Positive Peak | 220 - 225 nm | Positive | Polyproline II / Triple Helix researchgate.net |

| Crossover Point | ~213 - 214 nm | Zero | Transition point in the spectrum. researchgate.net |

| Negative Trough | 195 - 210 nm | Strong Negative | Polyproline II / Triple Helix nih.gov |

| Random Coil | ~198 nm | Strong Negative | Unfolded or random structure. |

X-ray Crystallography for High-Resolution Structural Determination (Potential application for collagen-like peptides)

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including peptides and proteins, provided they can be crystallized. quizlet.com While crystallizing a short, flexible tripeptide like this compound alone would be challenging, its greatest utility lies in its potential application to longer, collagen-like peptides (CLPs) that incorporate this sequence.

Detailed Research Findings: Numerous crystal structures of CLPs, typically with repeating (Gly-X-Y)n sequences, have been solved at high resolution. nih.govmdpi.comresearchgate.net These studies have been fundamental in confirming the triple-helical model of collagen. Key findings include the right-handed supercoiling of three left-handed polyproline II helices and the precise network of inter-chain hydrogen bonds that stabilize the structure. news-medical.netnih.gov

Table 4: Illustrative X-ray Crystallography Data for a Collagen-Like Peptide This interactive table presents example crystallographic data from a published structure of a collagen-like peptide, demonstrating the type of information obtainable.

| Parameter | Example Value (for (Pro-Hyp-Gly)n-like peptide) | Description |

|---|---|---|

| PDB ID | e.g., 1A3I, 1V4F | Unique identifier in the Protein Data Bank. |

| Resolution (Å) | 1.0 - 2.0 Å | A measure of the level of detail in the crystal structure; lower numbers are better. mdpi.comcapes.gov.br |

| Space Group | e.g., P2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a, b, c (e.g., a=30, b=40, c=50) | The dimensions of the basic repeating unit of the crystal. |

| Helical Symmetry | 7/2 Helix | Describes the helical twist and rise per residue, common for collagen peptides. nih.govnih.gov |

| Key Structural Features | Triple helix, interchain H-bonds, hydration cylinder | The major structural elements revealed by the analysis. nih.gov |

Emerging Research Avenues and Future Perspectives for Glycyl 4r 4 Hydroxy L Prolyl L Leucine

Design of Peptidomimetics Incorporating (4R)-4-hydroxy-L-proline and L-Leucine Residues

The design of peptidomimetics, molecules that mimic the structure and function of peptides, represents a significant frontier in medicinal chemistry. longdom.org The goal is to create compounds with improved properties such as enhanced metabolic stability, better bioavailability, and increased receptor affinity and selectivity. longdom.org Incorporating residues like (4R)-4-hydroxy-L-proline and L-leucine into peptidomimetic scaffolds is a strategy driven by the unique structural and functional characteristics of these amino acids.

(4R)-4-hydroxy-L-proline, a non-proteinogenic amino acid, is a key component of collagen. researchgate.net Its hydroxylated pyrrolidine (B122466) ring introduces conformational constraints that can be exploited in peptidomimetic design. researchgate.netacs.org This constrained geometry helps to lock the peptide backbone into a specific conformation, which can be crucial for binding to a biological target. mdpi.com The hydroxyl group also provides a site for further chemical modification, allowing for the introduction of diverse functional groups to fine-tune the molecule's properties. nih.gov Strategies for designing peptidomimetics often involve replacing parts of a peptide with non-peptide elements or using scaffolds to arrange key chemical groups in a specific spatial orientation. researchgate.net

The combination of (4R)-4-hydroxy-L-proline and L-leucine in a peptidomimetic framework offers a synergistic approach. The rigidity imparted by the hydroxyproline (B1673980) can position the leucine (B10760876) side chain optimally for receptor interaction. This approach is particularly relevant in the development of inhibitors for enzymes like proteases, where precise mimicry of the substrate's transition state is key to potency. researchgate.net Research has shown that peptides containing D-amino acids at their ends exhibit increased resistance to degradation. lifetein.com

Table 1: Key Amino Acid Residues in Peptidomimetic Design

| Amino Acid Residue | Key Structural Feature | Role in Peptidomimetic Design |

| (4R)-4-hydroxy-L-proline | Hydroxylated pyrrolidine ring | Imparts conformational rigidity; provides a handle for chemical modification. researchgate.netacs.orgnih.gov |

| L-Leucine | Isobutyl side chain | Facilitates hydrophobic interactions; contributes to defined 3D structure. nih.gov |

| D-Leucine | Enantiomer of L-leucine | Enhances proteolytic stability. nih.govnih.gov |

Applications in Biomaterial Design and Supramolecular Self-Assembly

The unique properties of peptides containing (4R)-4-hydroxy-L-proline and L-leucine make them attractive building blocks for the development of advanced biomaterials and for directing supramolecular self-assembly. These materials can be designed to mimic the extracellular matrix and to support cell growth and tissue regeneration. nih.govnih.gov

(4R)-4-hydroxy-L-proline is a major component of collagen, the most abundant protein in mammals, and plays a critical role in the stability of the collagen triple helix. nih.govkoreascience.kr Its incorporation into synthetic peptides can influence their self-assembly into higher-order structures. For instance, the presence of hydroxyproline in elastin-like peptides has been shown to significantly alter their self-assembly behavior, leading to different supramolecular architectures. nih.gov The hydroxyl groups can participate in hydrogen bonding networks, guiding the formation of well-defined nanostructures. acs.orgnih.gov This predictable self-assembly is crucial for creating biomaterials with specific mechanical and biological properties. nih.gov

L-leucine-based pseudo-proteins have emerged as promising biomaterials. mdpi.com These synthetic polymers can be designed to be biodegradable and biocompatible, minimizing the risk of immune rejection that can be associated with natural polymers like collagen. mdpi.com Peptides rich in leucine can self-assemble into various structures, and their incorporation into biomaterials can enhance cell adhesion and proliferation. mdpi.comgoogle.comgoogle.com The hydrophobic nature of leucine contributes to the stability of these self-assembled structures.

The combination of (4R)-4-hydroxy-L-proline and L-leucine in peptide sequences offers a powerful tool for creating sophisticated biomaterials. The hydroxyproline residues can control the secondary structure and intermolecular interactions, while the leucine residues can drive the self-assembly process through hydrophobic interactions. This approach allows for the design of hydrogels that can encapsulate cells and support their growth, making them suitable for applications in tissue engineering and regenerative medicine. nih.gov The ability of these materials to flow under shear and then recover their structure makes them ideal for injectable therapies and 3D printing of tissues. nih.gov

Further Elucidation of Specific Metabolic Fates and Cellular Transport Mechanisms

Understanding the metabolic fate and cellular transport of tripeptides like Glycyl-(4R)-4-hydroxy-L-prolyl-L-leucine is crucial for determining their bioavailability and biological activity. While the general pathways for di- and tripeptide absorption are known, the specific mechanisms for peptides containing modified amino acids like hydroxyproline are still being elucidated.

Dietary peptides are primarily absorbed in the small intestine. nih.govresearchmap.jp The peptide transporter 1 (PEPT1) is a key player in this process, capable of transporting a wide range of di- and tripeptides into intestinal epithelial cells. nih.govresearchmap.jp However, the efficiency of transport can be influenced by the peptide's sequence and structure. Studies on the similar tripeptide Gly-Pro-Hyp have shown that it can be partially hydrolyzed by peptidases on the brush-border membrane of intestinal cells. nih.govresearchmap.jp The resulting dipeptide, Pro-Hyp, is then transported into the cells via PEPT1. nih.govresearchmap.jp It is plausible that this compound undergoes a similar partial hydrolysis, with the resulting (4R)-4-hydroxy-L-prolyl-L-leucine dipeptide being the primary species transported.

Once inside the cell, peptides can be further metabolized into their constituent amino acids or can enter the bloodstream intact. The presence of hydroxyproline is known to confer resistance to degradation by certain peptidases, which could lead to a higher proportion of the peptide reaching the systemic circulation. nih.gov Indeed, studies have shown that hydroxyproline-containing peptides can be detected in human blood after ingestion of collagen hydrolysates. nih.gov

The cellular uptake of these peptides in target tissues is another area of active research. While PEPT1 is the main intestinal transporter, other transporters may be involved in the uptake of these peptides into specific cell types, such as fibroblasts or osteoblasts. nih.gov Additionally, non-selective uptake mechanisms like endocytosis may also play a role. nih.gov The specific transporters and pathways involved in the cellular uptake of this compound remain to be identified.

Table 2: Potential Metabolic and Transport Steps for this compound

| Step | Location | Potential Mechanism | Key Molecules Involved |

| Intestinal Luminal Digestion | Small Intestine | Partial hydrolysis of the tripeptide. | Brush-border peptidases. |

| Intestinal Absorption | Small Intestine Epithelium | Transport of the resulting dipeptide. | Peptide Transporter 1 (PEPT1). nih.govresearchmap.jp |

| Systemic Circulation | Bloodstream | Transport of intact or partially hydrolyzed peptide. | N/A |

| Cellular Uptake | Target Tissues | Transport into cells. | Putative peptide transporters, endocytosis. nih.gov |

Development of Novel Analytical Probes and Assays for Tripeptide Detection in Complex Mixtures

The accurate detection and quantification of specific tripeptides like this compound in complex biological mixtures such as plasma or tissue extracts is a significant analytical challenge. The development of novel probes and assays is essential for pharmacokinetic studies, biomarker discovery, and quality control of peptide-based products.

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone technique for peptide analysis. thermofisher.comthermofisher.comresolvemass.ca High-resolution MS allows for the accurate determination of the peptide's molecular weight, while tandem MS (MS/MS) provides sequence information through fragmentation analysis. acs.org For complex mixtures, targeted approaches using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can enhance sensitivity and selectivity, allowing for the quantification of specific peptides even at low concentrations. thermofisher.comthermofisher.com

To improve the identification of small peptides, novel database-search strategies have been developed. acs.orgresearchgate.net These methods often involve chemical labeling of the peptides to introduce specific mass shifts that aid in their identification from MS/MS data. acs.org Hydrophilic interaction liquid chromatography (HILIC) is another valuable separation technique for polar peptides that may not be well-retained by traditional reversed-phase chromatography. acs.orgresearchgate.net

Circular dichroism (CD) spectroscopy offers a different approach to peptide analysis. nih.gov This technique is sensitive to the chirality of the molecule and can be used to discriminate between different peptide sequences, particularly when complexed with metal ions like copper(II). nih.gov This method has the potential for use in the quality control of peptide products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides in solution. resolvemass.cabiosynth.com One- and two-dimensional NMR techniques can confirm the peptide's identity and provide information about its conformation. biosynth.com

The development of specific probes, such as fluorescently labeled antibodies or aptamers that bind selectively to this compound, could enable the development of highly sensitive and specific assays, such as ELISAs or fluorescence-based detection methods. These would be particularly valuable for high-throughput screening and in vivo imaging applications.

Table 3: Analytical Techniques for Tripeptide Detection

| Technique | Principle | Application |

| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio and fragmentation analysis. | Quantification and identification in complex mixtures. thermofisher.comthermofisher.comacs.org |

| HILIC | Separation based on hydrophilicity. | Analysis of polar peptides. acs.orgresearchgate.net |

| Circular Dichroism | Differential absorption of circularly polarized light. | Sequence discrimination and quality control. nih.gov |

| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Structural confirmation and conformational analysis. resolvemass.cabiosynth.com |

Q & A

Q. What are the established synthetic routes for Glycyl-(4R)-4-hydroxy-L-prolyl-L-leucine, and what analytical techniques are critical for confirming its stereochemical purity?

- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, a protocol for a related tripeptide (dibenzyl N-(benzyloxycarbonyl)glycyl-[(4R)-4-(hexanoyloxy)]-L-prolyl-L-aspartate) achieved an 82% yield using ethyl acetate (EtOAc) for purification after coupling steps . Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry at the 4R position of hydroxyproline and backbone connectivity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve enantiomeric impurities.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Data Table :

| Synthetic Method | Yield (%) | Purification Technique | Key Analytical Validation |

|---|---|---|---|

| Solution-phase | 82 | EtOAc chromatography | NMR, HPLC, MS |

Q. How can researchers ensure the stability of this compound during in vitro bioactivity assays?

- Methodological Answer : Stability is influenced by pH, temperature, and protease activity. Key strategies include:

- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

- Protease Inhibition : Add protease inhibitors (e.g., phenylmethylsulfonyl fluoride) to prevent peptide degradation.

- Temperature Control : Store samples at -80°C and limit freeze-thaw cycles.

- Validation via HPLC : Monitor degradation products over time to establish a stability profile .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the conformational dynamics of this compound in aqueous versus lipid-rich environments?

- Methodological Answer :

- Circular Dichroism (CD) Spectroscopy : To study secondary structure preferences (e.g., polyproline helices) in aqueous solutions.

- Molecular Dynamics (MD) Simulations : To model interactions with lipid bilayers and predict membrane permeability.

- Surface Plasmon Resonance (SPR) : To quantify binding kinetics in lipid-coated sensor chips.

- Comparative Studies : Synthesize analogs with (4S)-hydroxyproline or leucine substitutions to isolate stereochemical effects .

Q. How should contradictory findings regarding the compound's receptor binding affinity be systematically analyzed across different study models?

- Methodological Answer :

- Meta-Analysis Framework :

Variable Identification : Compare assay conditions (e.g., cell lines, receptor isoforms, ligand concentrations).

Statistical Harmonization : Normalize data using Z-scores or effect sizes to account for variability.

Bias Assessment : Apply tools like ROBIS (Risk Of Bias In Studies) to evaluate methodological rigor .

- Case Example : If Study A reports IC₅₀ = 10 nM (HEK293 cells) and Study B reports IC₅₀ = 100 nM (CHO cells), investigate differences in receptor glycosylation or coupling efficiency .

Q. What computational and experimental approaches can resolve the role of the 4R-hydroxyproline configuration in modulating biological activity?

- Methodological Answer :

- Stereoisomer Synthesis : Prepare (4S)-hydroxyproline and D-leucine analogs to test specificity.

- Docking Studies : Use software like AutoDock to predict hydrogen bonding between 4R-OH and target receptors (e.g., bradykinin B2).

- Biological Validation : Compare anti-inflammatory or antimicrobial activity across analogs, as seen in purine conjugates with stereospecific amino acids .

Methodological Considerations for Data Integrity

- Error Reduction : Implement blinded data analysis and triplicate measurements to minimize observer bias .

- Literature Cross-Referencing : Use tools like Google Scholar to track citations and identify consensus or outliers in reported bioactivity data .

Key Pitfalls to Avoid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.